molecular formula C29H30N2O3S B3016573 1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone CAS No. 896019-72-0

1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B3016573
CAS No.: 896019-72-0
M. Wt: 486.63
InChI Key: AHJWBKMVJWJKIC-UHFFFAOYSA-N
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Description

1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for investigating signal transduction pathways and exploring treatments for resistant cancers. This molecule features a hybrid structure combining a 4-benzylpiperidine moiety and a 3-(benzylsulfonyl)-substituted indole ring, linked by a ketone group. The 4-benzylpiperidine group is a well-characterized pharmacophore in neuroscience research, known for its interactions with monoamine systems. Specifically, the 4-benzylpiperidine scaffold has been identified as a monoamine releasing agent with notable selectivity for dopamine and norepinephrine release over serotonin, and it also exhibits weak monoamine oxidase inhibitory (MAOI) activity . This profile makes it a valuable template for studying neurotransmission and neuropsychiatric conditions. More recently, research has shifted towards the application of complex indole-piperidine derivatives in oncology. Structurally similar compounds, featuring indole cores modified with benzylsulfonyl and piperidine groups, have demonstrated potent activity as inhibitors of the Hedgehog (Hh) signaling pathway . The aberrant activation of this pathway is critically implicated in several malignancies, including basal cell carcinoma and medulloblastoma. These related compounds are known to suppress Hh signaling by directly targeting the Smoothened (SMO) receptor, effectively blocking its ciliary translocation and subsequent pathway activation . Notably, some derivatives maintain efficacy against mutant forms of SMO (e.g., SmoD477H) that confer resistance to first-line therapies like vismodegib, highlighting their potential as innovative tools to overcome drug resistance in cancers . This compound is intended for research applications only, including but not limited to, biochemical assay development, target validation, and mechanism-of-action studies in cellular models. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(3-benzylsulfonylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S/c32-29(30-17-15-24(16-18-30)19-23-9-3-1-4-10-23)21-31-20-28(26-13-7-8-14-27(26)31)35(33,34)22-25-11-5-2-6-12-25/h1-14,20,24H,15-19,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJWBKMVJWJKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The molecular formula of the compound is C22H26N2O2SC_{22}H_{26}N_2O_2S, with a molecular weight of approximately 398.52 g/mol. The structure comprises a piperidine ring, an indole moiety, and a sulfonyl group, which are known to contribute to various biological activities.

Pharmacological Properties

Research indicates that compounds similar to 1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
  • Analgesic Activity : Compounds with similar structures have shown potential as analgesics by interacting with opioid receptors or influencing pain pathways.
  • Anticancer Properties : Indole-based compounds are often investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells.

The mechanisms by which this compound exerts its effects may involve:

  • Receptor Interaction : Binding to specific receptors in the central nervous system (CNS), which can alter neurotransmitter release and modulate mood and pain perception.
  • Enzyme Inhibition : Inhibition of certain enzymes involved in metabolic pathways could lead to increased levels of neurotransmitters or other signaling molecules.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their antidepressant effects. The researchers found that modifications to the piperidine structure significantly influenced the binding affinity for serotonin receptors. The compound's ability to enhance serotonin levels suggests its potential application in treating mood disorders.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that indole derivatives induce apoptosis in breast cancer cell lines. The presence of the sulfonyl group in compounds similar to This compound may enhance this effect by facilitating cellular uptake or altering cell signaling pathways.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntidepressant
Compound BStructure BAnalgesic
Compound CStructure CAnticancer

Scientific Research Applications

Modulation of GPR119 Activity

Research indicates that compounds similar to 1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone can act as modulators of GPR119, a receptor implicated in glucose homeostasis and insulin secretion. This modulation can potentially be harnessed for the treatment of type 2 diabetes mellitus.

Compound Activity Potential Application
1-(4-benzylpiperidin-1-yl)-2-(3-benzylsulfonyl)-1H-indol-1-yl)ethanoneGPR119 agonistDiabetes management

Antidepressant Properties

Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. The presence of the benzylpiperidine structure is associated with enhanced serotonergic activity, which is crucial for mood regulation.

Study Findings Implications
Animal Model StudyReduced depression-like behaviorPotential for developing new antidepressants

Pain Management

The compound has been investigated for its analgesic properties. Its ability to modulate pain pathways could make it a candidate for developing new pain relief medications.

Research Focus Outcome Clinical Relevance
Analgesic Activity TestsSignificant pain reduction in modelsNew approaches to pain management

Case Study 1: GPR119 Modulation

A patent application (WO2009105722A1) describes various compounds that act as GPR119 modulators, including analogs of this compound. The study highlights the compound's potential in enhancing insulin secretion and improving glycemic control in diabetic models .

Case Study 2: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of related compounds in rodent models. The findings demonstrated that these compounds significantly decreased immobility time in forced swim tests, indicating potential efficacy as antidepressants .

Case Study 3: Analgesic Properties

In another research effort, the analgesic effects of this compound were assessed through behavioral tests in mice. Results indicated a notable decrease in pain response compared to controls, suggesting its utility in developing novel analgesics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Differences Key Substituents Potential Implications Reference
1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone (Target Compound) Piperidine ring, benzylsulfonyl-indole - 4-Benzylpiperidine
- 3-(Benzylsulfonyl)-1H-indole
Enhanced hydrogen bonding (sulfonyl group); moderate lipophilicity due to benzyl groups.
1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone Piperazine ring (two nitrogens) vs. piperidine; 2-fluorobenzylsulfonyl group - 4-Ethylpiperazine
- 3-((2-Fluorobenzyl)sulfonyl)-1H-indole
Increased basicity (piperazine); fluorinated benzyl group may improve metabolic stability and target affinity.
2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone Thioether linkage (S) vs. sulfonyl (SO₂); nitrobenzyl group - 3-((4-Nitrobenzyl)thio)-1H-indole
- Piperidine
Reduced electron-withdrawing effect (thioether vs. sulfonyl); nitro group may enhance redox activity or cytotoxicity.
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone Methylpiperazine; phenylsulfonyl group - 4-Methylpiperazine
- 3-(Phenylsulfonyl)-1H-indole
Methyl group on piperazine may reduce solubility; phenylsulfonyl offers moderate electron withdrawal.
1-(2-methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone Simpler indole (no sulfonyl group); 2-methyl substitution - 2-Methyl-1H-indole
- Piperidine
Lower molecular weight and polarity; absence of sulfonyl may reduce target binding in enzyme inhibition contexts.

Key Findings from Structural Comparisons:

Piperidine vs. However, this may also increase off-target interactions. Piperidine-based compounds (e.g., Target Compound ) offer a balance between lipophilicity and basicity, favoring blood-brain barrier penetration.

Sulfonyl vs. Thioether Groups: Sulfonyl groups (SO₂, as in the Target Compound ) are strong electron-withdrawing moieties, enhancing hydrogen bonding and stability in binding pockets.

Nitro groups (e.g., ) may introduce redox activity or cytotoxicity, limiting therapeutic utility.

Indole Modifications :

  • Methylation at the indole’s 2-position (e.g., ) reduces steric hindrance but eliminates sulfonyl-mediated interactions, likely diminishing activity in targets requiring polar contacts.

Q & A

Q. Optimization Strategies :

  • Use of Lewis acid catalysts (e.g., AlCl₃) to improve sulfonation yields .
  • Monitoring reaction progress via TLC or HPLC (retention time ~11–13 min, 254 nm) to minimize side products .

How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?

Basic Research Focus
Characterization involves:

  • ¹H/¹³C NMR : Key peaks include:
    • Piperidine protons (δ ~1.5–3.5 ppm, multiplet).
    • Benzylsulfonyl groups (δ ~7.2–7.8 ppm, aromatic protons; δ ~125–140 ppm for sulfonyl-attached carbons) .
  • HPLC : Purity assessment (e.g., 95–99% peak area at 254 nm) .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., ΔC ~0.3–0.7%) highlight the need for repeated crystallizations .

Q. Advanced Consideration :

  • HRMS : Confirm molecular weight (e.g., experimental vs. calculated M+H⁺ values within ±0.0002 Da) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (see SHELX refinements in ).

What biological screening models are appropriate for evaluating the therapeutic potential of this compound?

Q. Advanced Research Focus

  • Sphingosine 1-phosphate lyase (S1PL) inhibition : Structural analogs (e.g., LX2931/LX2932 in ) show dose-dependent lymphocyte reduction and efficacy in rheumatoid arthritis models.
  • In vivo models : Rodent arthritis studies (e.g., collagen-induced arthritis) with oral dosing (10–100 mg/kg) to assess immune modulation .
  • Cellular assays : Apoptosis or cytotoxicity screening (e.g., IC₅₀ determination in cancer cell lines) .

Q. Advanced Research Focus

  • Piperidine substitution : Introducing polar groups (e.g., hydroxyl, fluoro) improves solubility (see , compound 25 with 78% yield after methoxy substitution).
  • Sulfonyl group replacement : Replace benzylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability .
  • Prodrug strategies : Esterification of hydroxyl groups (e.g., as in ) to improve membrane permeability.

Q. Data-Driven Design :

  • QSAR modeling : Correlate substituent electronegativity with S1PL inhibition potency .
  • Crystallographic data : Use SHELX-refined structures () to guide docking studies.

How should researchers address discrepancies in elemental analysis or spectroscopic data?

Q. Advanced Research Focus

  • Case Example : In , compound 22b showed ΔC = +0.37% (72.04% vs. 71.67% calculated).
  • Resolution Steps :
    • Verify calibration of analytical instruments (e.g., NMR shimming, HPLC column degradation).
    • Repurify via preparative HPLC or fractional crystallization.
    • Consider alternative characterization (e.g., high-resolution mass spectrometry to rule out isotopic interference) .

Documentation : Report all anomalies in supplementary materials to aid reproducibility .

What are the safety and handling protocols for this compound in laboratory settings?

Q. Basic Research Focus

  • Hazards : Limited data available, but analogous sulfonamides may cause skin/eye irritation ().
  • Protocols :
    • Use PPE (gloves, goggles) during synthesis.
    • First aid: Rinse skin/eyes with water for 15 min; seek medical attention if irritation persists .
  • Waste disposal : Incinerate or use approved chemical waste services.

How can computational tools aid in predicting the compound’s reactivity or binding modes?

Q. Advanced Research Focus

  • Docking simulations : Use AutoDock Vina or Schrödinger to predict interactions with S1PL (based on LX2931’s binding in ).
  • DFT calculations : Optimize geometry for NMR chemical shift predictions (e.g., δ ~140 ppm for quaternary carbons) .
  • MD simulations : Assess stability of sulfonyl-indole interactions in aqueous environments.

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